N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a unique structural framework. Its molecular architecture combines a thiophene-containing ethyl group (functionalized with a methoxy substituent) and a phenyl ring modified with a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-16(13-7-9-27-12-13)11-20-18(24)19(25)21-14-4-2-5-15(10-14)22-8-3-6-17(22)23/h2,4-5,7,9-10,12,16H,3,6,8,11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRTWUDLCMNWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to the oxalamide class, which is characterized by the presence of an oxalamide functional group. The unique combination of its molecular components suggests various pharmacological applications, particularly in cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.46 g/mol. The compound's structure includes:
- Thiophene ring : Contributes to the compound's electronic properties.
- Oxalamide moiety : Imparts potential interactions with biological targets.
- Pyrrolidine derivative : May enhance binding affinity to specific receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The oxalamide structure may facilitate interactions with enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
- Receptor Modulation : The thiophene and pyrrolidine components can enhance binding to specific receptors, potentially leading to altered cellular responses.
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of similar oxalamide derivatives against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives demonstrated significant cytotoxicity towards HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines . Similar assays could be conducted for this compound to evaluate its effectiveness.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | Assay Method | Reference |
|---|---|---|---|
| Antiproliferative | HCT116, HeLa | MTT Assay | |
| Enzyme Inhibition | Topoisomerase I | Molecular Docking | |
| Antimicrobial | Various Bacteria | Zone of Inhibition |
Case Study 1: Anticancer Potential
A study investigating the structure–activity relationship (SAR) of related oxalamides found that modifications to the thiophene ring significantly influenced antiproliferative activity against cancer cell lines. The introduction of electron-withdrawing groups enhanced cytotoxicity, suggesting that similar modifications in this compound could yield promising results in anticancer therapies.
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of thiophene-containing compounds revealed significant activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features were shown to disrupt bacterial cell membranes, indicating that this compound may also exhibit antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Oxalamide derivatives are a versatile class of compounds with diverse biological and industrial applications. Below is a comparative analysis of structurally related oxalamides:
Key Observations:
Substituent-Driven Bioactivity: The target compound’s thiophen-3-yl and 2-oxopyrrolidin-1-yl groups may enhance binding to hydrophobic pockets or modulate electron density, similar to halogenated phenyl groups in the GMC series (e.g., GMC-1’s 4-bromophenyl) .
Metabolic Stability: Oxalamides like S336 exhibit resistance to amide bond hydrolysis in hepatocytes, a property likely shared by the target compound due to its oxalamide core .
Synthetic Flexibility :
- The synthesis of oxalamides typically involves coupling reactions with ethyl oxalate (e.g., GMC series) or refluxing with alcohols (e.g., S336). The target compound’s synthesis may follow similar protocols but with tailored thiophen-3-yl and oxopyrrolidin-phenyl precursors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how are intermediates purified?
- Methodology :
- Step 1 : Thiophene-3-carboxylic acid is reacted with 2-hydroxy-2-(thiophen-3-yl)ethylamine under anhydrous conditions to form the oxalamide intermediate.
- Step 2 : Methylation of the hydroxyl group using methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .
- Key Challenges : Minimizing by-products (e.g., over-methylation) requires precise stoichiometry and reaction monitoring via TLC or HPLC .
Q. How is the compound structurally characterized, and which spectroscopic techniques are critical for validation?
- Analytical Workflow :
- NMR : - and -NMR confirm thiophene ring protons (δ 6.8–7.2 ppm), oxalamide carbonyls (δ 165–170 ppm), and methoxy groups (δ 3.3 ppm) .
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 458.2) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Solubility : Use PBS or DMSO stock solutions (≤0.1% DMSO to avoid solvent interference) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production while maintaining purity?
- Process Optimization :
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., via microfluidic setups) .
- Catalysis : Palladium-catalyzed coupling for aryl-thiophene bond formation (e.g., Suzuki-Miyaura) enhances regioselectivity .
- Data-Driven Adjustments : DOE (Design of Experiments) to optimize temperature (60–80°C), solvent (DMF vs. THF), and catalyst loading .
Q. How to resolve contradictions in reported biological activity across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : ATP concentration differences (e.g., 10 μM vs. 100 μM ATP) .
- Compound Stability : Degradation in aqueous buffers (validate via stability studies over 24–48 hours) .
- Structural Confirmation : Re-characterize batches using NMR to rule out impurities .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6NMDA) to model interactions with the oxalamide moiety .
- MD Simulations : GROMACS for 100 ns simulations to assess binding stability (RMSD <2 Å) .
- SAR Analysis : Compare with analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .
Q. How does the thiophene ring’s electronic profile influence reactivity in functionalization reactions?
- Experimental Insights :
- Electrophilic Substitution : Thiophene’s electron-rich C2/C5 positions favor bromination (NBS, CCl₄) over nitration .
- DFT Calculations : HOMO-LUMO gaps (calculated via Gaussian) predict regioselectivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
